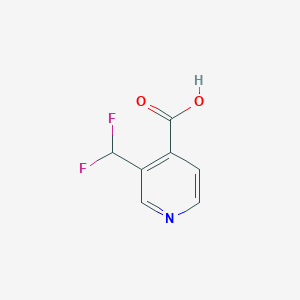
3-(Difluoromethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)isonicotinic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2 It is a derivative of isonicotinic acid, where two hydrogen atoms are replaced by fluorine atoms
Wirkmechanismus
Target of Action
It’s worth noting that isoniazid, a compound structurally related to 3-(difluoromethyl)isonicotinic acid, is known to target mycobacterium tuberculosis
Mode of Action
Difluoromethylated compounds have been shown to inhibit histone deacetylase 6 (hdac6) via a two-step slow-binding mechanism . This suggests that this compound might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Difluoromethylation processes have been studied extensively and are known to involve various biochemical pathways
Result of Action
It’s worth noting that difluoromethylated compounds have been shown to have antifungal activities , suggesting that this compound might have similar effects
Action Environment
It’s known that the environment can significantly impact the action of various chemical compounds
Biochemische Analyse
Biochemical Properties
It is known that difluoromethylation processes have been used to modify various biomolecules, including proteins . The difluoromethyl group can potentially interact with enzymes, proteins, and other biomolecules, altering their function and activity
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)isonicotinic acid typically involves the introduction of difluoromethyl groups into the isonicotinic acid framework. One common method is the difluoromethylation of isonicotinic acid using difluorocarbene precursors under controlled conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)isonicotinic acid
- 3-(Fluoromethyl)isonicotinic acid
- 3-(Chloromethyl)isonicotinic acid
Comparison: 3-(Difluoromethyl)isonicotinic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the difluoromethyl group provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-3-10-2-1-4(5)7(11)12/h1-3,6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCJCYJGRKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
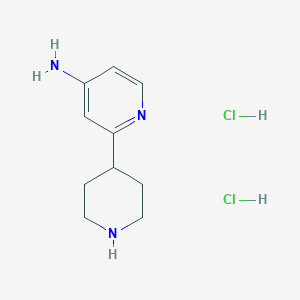
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
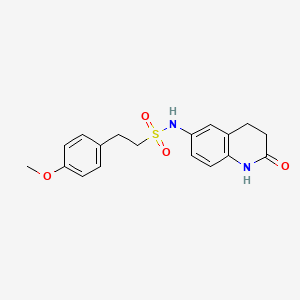
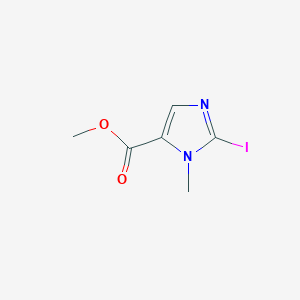
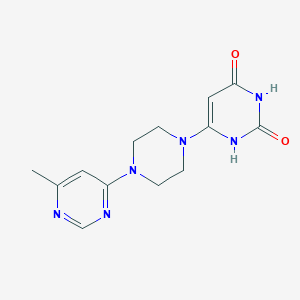
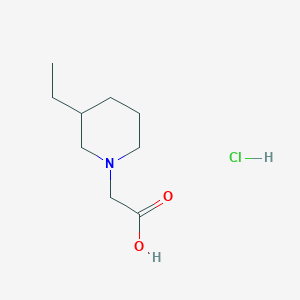
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
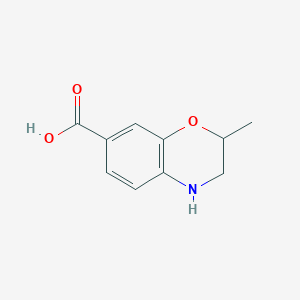
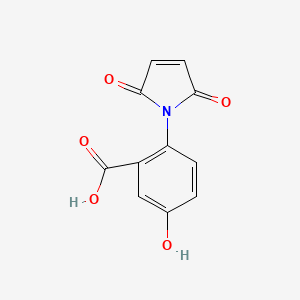
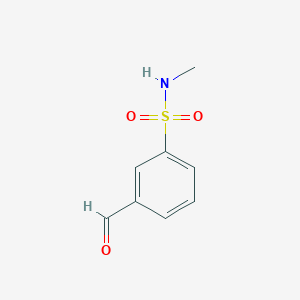
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B2886705.png)
